molecular formula C17H23BN2O4 B8701817 1-isopropyl-6-nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

1-isopropyl-6-nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

Cat. No. B8701817
M. Wt: 330.2 g/mol
InChI Key: CUDLLEXSIHHBDI-UHFFFAOYSA-N
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Patent
US07932284B2

Procedure details

Method P Add a solution of 1-isopropyl-6-nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole, (4, R1=i-Pr) (14.48 g, 43.88 mmol) in ethanol to a suspension of 5% palladium on carbon (1.44 g) and ethanol in a Parr reaction bottle. Place the contents of the reaction bottle under a hydrogen atmosphere (60 psi) and shake on a Parr shaker at room temperature for 18 hr. After 18 hr, filter the contents of the reaction vessel through a pad of Celite, and concentrate the resulting filtrate in vacuo. The resulting crude, light-pink, crystalline material (11.84 g, 90%) can be used without further purification. 1H NMR (DSMO-d6) δ 7.39 (s, 1H), 7.39 (d, 1H, J=8.3 Hz), 6.54 (d, 1H, J=1.8 Hz), 6.41 (dd, 1H, J=8.3 Hz, 1.8 Hz), 4.73 (br s, 2H), 4.37 (septet, 1H, J=6.8 Hz), 1.37 (d, 6H, J=6.8 Hz), 1.23 (br s, 12H); MS (API ES+) m/e 301 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=2)[C:6]([B:16]2[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]2)=[CH:5]1)([CH3:3])[CH3:2]>C(O)C.[Pd]>[CH:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[C:6]([B:16]2[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]2)=[CH:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C=C(C2=CC=C(C=C12)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.44 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a Parr reaction bottle
WAIT
Type
WAIT
Details
After 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filter the contents of the reaction vessel through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the resulting filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude, light-pink, crystalline material (11.84 g, 90%) can be used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)N1C=C(C2=CC=C(C=C12)N)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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